molecular formula C24H25Cl2NO B420463 N-[4-(ADAMANTAN-1-YL)-2-METHYLPHENYL]-2,4-DICHLOROBENZAMIDE

N-[4-(ADAMANTAN-1-YL)-2-METHYLPHENYL]-2,4-DICHLOROBENZAMIDE

Cat. No.: B420463
M. Wt: 414.4g/mol
InChI Key: YLHNPYRIAAIWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(ADAMANTAN-1-YL)-2-METHYLPHENYL]-2,4-DICHLOROBENZAMIDE is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(ADAMANTAN-1-YL)-2-METHYLPHENYL]-2,4-DICHLOROBENZAMIDE typically involves the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.

    Coupling with 2,4-Dichlorobenzoyl Chloride: The adamantyl intermediate is then coupled with 2,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(ADAMANTAN-1-YL)-2-METHYLPHENYL]-2,4-DICHLOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Hydroxylated adamantyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamide derivatives.

Mechanism of Action

The mechanism of action of N-[4-(ADAMANTAN-1-YL)-2-METHYLPHENYL]-2,4-DICHLOROBENZAMIDE involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. It can inhibit enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(ADAMANTAN-1-YL)-2-METHYLPHENYL]-2,4-DICHLOROBENZAMIDE is unique due to the combination of the adamantyl group with the dichlorobenzamide moiety, which imparts both stability and reactivity.

Properties

Molecular Formula

C24H25Cl2NO

Molecular Weight

414.4g/mol

IUPAC Name

N-[4-(1-adamantyl)-2-methylphenyl]-2,4-dichlorobenzamide

InChI

InChI=1S/C24H25Cl2NO/c1-14-6-18(24-11-15-7-16(12-24)9-17(8-15)13-24)2-5-22(14)27-23(28)20-4-3-19(25)10-21(20)26/h2-6,10,15-17H,7-9,11-13H2,1H3,(H,27,28)

InChI Key

YLHNPYRIAAIWNE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

CC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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